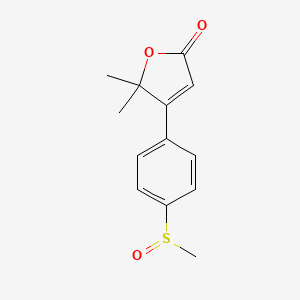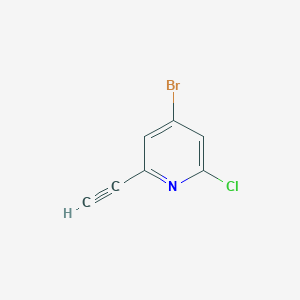
1-(3-Fluorophenyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)hexan-2-one is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol It is a derivative of hexanone, where a fluorophenyl group is attached to the second carbon of the hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)hexan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)hexan-2-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives of the fluorophenyl group.
Scientific Research Applications
1-(3-Fluorophenyl)hexan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)hexan-2-one involves its interaction with molecular targets and pathways in biological systems. It is believed to inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin in the synaptic gap . This inhibition leads to increased levels of these neurotransmitters, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)hexan-2-one: Similar structure but with the fluorine atom at the para position.
1-(2-Fluorophenyl)hexan-2-one: Fluorine atom at the ortho position.
1-(3-Chlorophenyl)hexan-2-one: Chlorine atom instead of fluorine at the meta position.
Uniqueness
1-(3-Fluorophenyl)hexan-2-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-(3-fluorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15FO/c1-2-3-7-12(14)9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
ABWIZQUNUOAROF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)


![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)






![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)

